5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 3,5-diamino-1,2,4-triazole with various substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . This reaction is carried out under specific conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Condensation: It can also participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including anticancer and antiviral properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules that have applications in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-Amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be compared with other similar compounds, such as:
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound has similar structural features but different functional groups, leading to different biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives: These compounds share a similar core structure but have variations in their substituents, which can affect their chemical and biological properties.
The uniqueness of this compound lies in its specific functional groups and the resulting biological activities, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
5-amino-2-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N6/c1-4-10-7-11-6(9)5(2-8)3-13(7)12-4/h3H,1H3,(H2,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXKMTUKVYUNED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C(=NC2=N1)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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